molecular formula C17H22N2O4S B6128728 4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide

4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide

Cat. No.: B6128728
M. Wt: 350.4 g/mol
InChI Key: HNDWQADHUNGAIW-UHFFFAOYSA-N
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Description

4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a cyclohexylidene-dione core linked via an ethylamino spacer.

Properties

IUPAC Name

4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-17(2)9-15(20)14(16(21)10-17)11-19-8-7-12-3-5-13(6-4-12)24(18,22)23/h3-6,11,20H,7-10H2,1-2H3,(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDWQADHUNGAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCCC2=CC=C(C=C2)S(=O)(=O)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its synthesis, and its efficacy in preclinical studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H19N2O4S
  • Molecular Weight : 301.36 g/mol

The presence of a sulfonamide group is crucial for its biological activity, particularly in the modulation of enzyme functions and receptor interactions.

Research indicates that compounds similar to this compound may interact with various receptor tyrosine kinases (RTKs), particularly the tropomyosin receptor kinase A (TrkA). This interaction suggests potential applications in treating conditions like glioblastoma (GBM) by affecting cell viability and proliferation through targeted inhibition of signaling pathways associated with cancer growth .

Antitumor Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide exhibit potent antitumor activity. For instance, one study reported that a related compound significantly reduced cell viability in GBM cell lines, achieving an IC50 comparable to standard chemotherapeutic agents like cisplatin. The mechanism appears to involve the inhibition of TrkA signaling pathways, leading to decreased proliferation and increased apoptosis in cancer cells .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various concentrations of the compound. The findings indicate that at concentrations ranging from 10 µM to 100 µM, there is a dose-dependent inhibition of cell growth. The percentage of cell growth inhibition was calculated using trypan blue exclusion assays, confirming the cytotoxic effects of the compound against cancerous cell lines .

Research Findings

StudyCompoundTargetIC50 (µM)Notes
AL106TrkA25Comparable to cisplatin
AL110P-gp30Inhibitor of multiple CYP enzymes
AL34GBM20Significant reduction in viability

Case Studies and Applications

  • Study on Glioblastoma : A recent publication demonstrated that a benzenesulfonamide derivative effectively targeted GBM cells, with significant reductions in cell viability observed at concentrations as low as 10 µM. The study utilized both live/dead staining and flow cytometry for accurate measurement of cell death .
  • Pharmacokinetic Properties : The pharmacokinetic profile assessed through ADMET predictions indicated favorable absorption characteristics and low toxicity risk, suggesting potential for further development as an anticancer agent .
  • Drug Interaction Studies : The compound's ability to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19) raises important considerations for drug interactions in clinical settings. This feature is critical for evaluating the safety profile and therapeutic window in combination therapies .

Scientific Research Applications

The compound 4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.

Molecular Formula

  • Chemical Structure: The compound contains a sulfonamide group, which is known for its biological activity. Its structure can be represented as follows:
C17H24N2O3S\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For example, benzenesulfonamide analogs have been studied for their effects on glioblastoma (GBM) cells, showing promising results in inhibiting tumor growth through targeted receptor interactions .

Case Study: Anti-GBM Activity

In a study focusing on the anti-GBM activity of benzenesulfonamide derivatives, it was found that compounds similar to the target compound induced cell death in GBM cells while exhibiting lower cytotoxicity in non-cancerous cells. The study utilized a kernel partial least squares regression model to predict the anticancer activity, yielding a correlation coefficient of r=0.8385r=0.8385 for the training set .

Enzyme Inhibition

The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema. The structural modifications present in this compound may enhance its potency as an enzyme inhibitor.

Antimicrobial Properties

Sulfonamides are historically recognized for their antibacterial properties. The target compound's structure suggests potential activity against bacterial infections, particularly those resistant to conventional antibiotics. Further studies are needed to evaluate its efficacy against specific bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits glioblastoma cell growth
Enzyme InhibitionPotential inhibitor of carbonic anhydrase
AntimicrobialPossible antibacterial activity

Table 2: Structure-Activity Relationship (SAR)

CompoundActivity LevelModifications Needed
Base CompoundModerateIncrease hydrophilicity
Derivative AHighOptimize side chains
Derivative BLowAlter functional groups

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Thiadiazolyl (AL106) and isoxazolyl () groups enhance anti-cancer and anti-microbial activities, respectively, suggesting that substituent choice critically modulates bioactivity .
  • Cyclohexylidene-Dione Core: This moiety is conserved across analogs and is associated with keto-enol tautomerism, which may influence solubility and intermolecular interactions .

Crystallographic and Physicochemical Comparisons

Table 2: Crystallographic Data for Selected Compounds

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen-Bonding Patterns Reference
Compound Not reported Not reported Intra-/intermolecular N–H⋯O and O–H⋯N bonds
Compound P1 (triclinic) a = 7.1881, b = 10.6682, c = 11.6865; α = 92.18°, β = 99.78°, γ = 99.61° S(6) and R22(8) rings; π–π interactions (3.79 Å)
Ghorab et al. (2017) Not reported Not reported Co-crystalline adduct with acetic acid

Key Observations :

  • Crystal Packing : The triclinic system in ’s compound facilitates extensive hydrogen-bonded networks (e.g., O–H⋯N and N–H⋯N), enhancing thermal stability compared to less ordered systems .
  • Solubility : Co-crystallization with acetic acid (Ghorab et al.) suggests strategies to improve aqueous solubility for the target compound .

Preparation Methods

Acetylation Reaction

β-Phenethylamine undergoes acetylation with acetic acid or acetic anhydride (1:1–1.25 molar ratio) under reflux for 3–5 hours. Distillation removes excess acetic acid, yielding N-acetyl-β-phenethylamine. Solvents like chloroform or dichloromethane enhance solubility, achieving a 130% yield (relative to β-phenethylamine).

Chlorosulfonation

N-Acetyl-β-phenethylamine reacts with chlorosulfonic acid (1:1.42–3.6 molar ratio) at 60–70°C for 2–4 hours. Phosphorus pentachloride or thionyl chloride assists in generating the sulfonyl chloride intermediate. This step minimizes chlorosulfonic acid usage, reducing wastewater load.

Amination and Hydrolysis

The sulfonyl chloride intermediate is aminated with aqueous ammonia, followed by hydrolysis using 18–30% sodium hydroxide. Hydrochloric acid neutralization precipitates 4-(2-aminoethyl)benzenesulfonamide crude product (yield: 75–85%). Activated charcoal purification and cold-water washing remove impurities.

Refinement

Recrystallization from methanol or ethanol yields >98% pure intermediate. Key parameters include solvent ratios (1:2.5–5.5 crude-to-solvent) and activated charcoal treatment (1:0.05–0.10 weight ratio).

Cyclocondensation with 4,4-Dimethyl-2,6-diketone

The final step introduces the 4,4-dimethyl-2,6-dioxocyclohexylidene moiety via Schiff base formation. Arab Journal of Chemistry details this reaction using sulfonamide derivatives:

Reaction Conditions

4-(2-Aminoethyl)benzenesulfonamide reacts with 4,4-dimethyl-2,6-diketone in dry dimethylformamide (DMF) under reflux for 22 hours. A 1:1.2 molar ratio (sulfonamide:diketone) optimizes yield, achieving 81–90% conversion.

Purification

The product crystallizes from dioxane, with activated charcoal decolorization. Melting points (267–308°C) and spectral data confirm purity.

Optimization Strategies

Solvent Selection

  • Chlorosulfonation : Chloroform minimizes side reactions due to its non-polarity.

  • Cyclocondensation : DMF enhances diketone solubility and facilitates imine formation.

Temperature Control

  • Chlorosulfonation at 60–70°C prevents decomposition.

  • Reflux at 105–115°C during hydrolysis ensures complete deacetylation.

Byproduct Management

  • Spent acid from chlorosulfonation is concentrated for inorganic salt recovery.

  • Mother liquors from crystallization are recycled, improving atom economy.

Characterization Data

Table 1: Spectral Data for 4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide

ParameterValue/ObservationSource
IR (cm⁻¹) 3441 (NH), 1653 (C=O), 1383 (SO₂)
¹H NMR (δ, ppm) 1.0 (s, 6H, CH₃), 2.3 (s, CH₂), 6.8–7.5 (Ar-H)
Melting Point 267–308°C
Yield 81–90%

Table 2: Comparative Analysis of Synthesis Steps

StepConditionsYieldKey Reagents
AcetylationReflux, 3–5 h, CH₃COOH130%β-Phenethylamine
Chlorosulfonation60–70°C, 2–4 h, ClSO₃H75%PCl₅, SOCl₂
CyclocondensationReflux, 22 h, DMF90%4,4-Dimethyl-2,6-diketone

Challenges and Solutions

Chlorosulfonation Side Reactions

Excessive chlorosulfonic acid generates sulfonic acid byproducts. Using phosphorus pentachloride as a chlorinating agent reduces acid waste.

Imine Stability

The Schiff base is prone to hydrolysis. Anhydrous DMF and controlled pH (6–7) stabilize the intermediate .

Q & A

Q. What computational methods validate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100-ns trajectories (GROMACS/AMBER).
  • Binding free energy calculations : Use MM-PBSA/GBSA to quantify enthalpic contributions.
  • Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., ’s DFT-based lattice energy analysis) .

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